molecular formula C19H19N3O2S B6055428 4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine

4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine

Cat. No. B6055428
M. Wt: 353.4 g/mol
InChI Key: HCAPALTWKWLJRK-UHFFFAOYSA-N
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Description

4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. The compound is known for its unique structure and promising pharmacological properties, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of 4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine is not fully understood. However, studies have suggested that the compound may act as a potent inhibitor of various enzymes and proteins involved in disease pathways. For example, the compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine vary depending on the specific application and concentration used. In medicinal chemistry, the compound has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. In biological research, the compound has been used to study various biological processes, including protein-protein interactions and signal transduction pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine in lab experiments is its unique structure and potent pharmacological properties, which make it an ideal tool for studying various biological processes and disease pathways. However, one of the main limitations of using the compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of 4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine. One potential direction is the optimization of the compound's pharmacological properties to enhance its efficacy and reduce its toxicity. Another potential direction is the development of novel synthetic methods for the compound that are more efficient and cost-effective. Additionally, the compound's potential applications in other fields, such as materials science and catalysis, could be explored in future research.

Synthesis Methods

The synthesis of 4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-phenylmorpholine with 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biological research, the compound has been used as a tool for studying various biological processes, including protein-protein interactions, enzyme kinetics, and signal transduction pathways.

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-17(25-19(20-14)21-9-5-6-10-21)18(23)22-11-12-24-16(13-22)15-7-3-2-4-8-15/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAPALTWKWLJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone

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